

1-(3-chloro-2-fluorophenyl)ethanone molecular structure and weight

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Compound of Interest

Compound Name: 1-(3-chloro-2-fluorophenyl)ethanone

Cat. No.: B064537

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Molecular Identity and Structure

1-(3-chloro-2-fluorophenyl)ethanone, also known by synonyms such as 3'-Chloro-2'-fluoroacetophenone, is an organic compound featuring an ethanone (acetyl) group attached to a di-substituted phenyl ring.^[1] Its identity is unequivocally established through a set of standardized chemical identifiers.

Chemical Identification

A compound's identity in research and commerce is standardized through various numbering and notation systems. The key identifiers for **1-(3-chloro-2-fluorophenyl)ethanone** are summarized below.

Identifier	Value	Source
CAS Number	161957-59-1	PubChem[1]
Molecular Formula	C ₈ H ₆ ClFO	PubChem[1]
IUPAC Name	1-(3-chloro-2-fluorophenyl)ethanone	PubChem[1]
SMILES	<chem>CC(=O)C1=C(C(=CC=C1)Cl)F</chem>	PubChem[1]
InChI	InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3	PubChem[1]
InChIKey	ZHDLNEIXOUIAQO-UHFFFAOYSA-N	PubChem[1]

Structural Analysis

The molecular architecture of **1-(3-chloro-2-fluorophenyl)ethanone** is foundational to its chemical behavior. The structure consists of:

- **A Phenyl Ring:** A six-carbon aromatic ring that serves as the molecular backbone.
- **An Ethanone (Acetyl) Group:** A -C(=O)CH₃ group attached to the C1 position of the phenyl ring. The carbonyl group (C=O) is a key functional group that dictates much of the molecule's reactivity.
- **A Fluorine Substituent:** Located at the C2 position (ortho to the acetyl group). Fluorine is the most electronegative element, and its presence significantly influences the electron density of the aromatic ring and the acidity of adjacent protons.
- **A Chlorine Substituent:** Located at the C3 position (meta to the acetyl group). Chlorine is also an electronegative halogen that acts as an electron-withdrawing group through induction.

This specific substitution pattern is critical. The ortho-fluoro and meta-chloro arrangement creates a distinct electronic environment on the aromatic ring, which is a key consideration in

synthetic strategies that utilize this compound as a building block.

Molecular Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and substituent placement.

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Sources

- 1. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C₈H₆ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]
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